1-Bromo-3-[(methylsulfanyl)methyl]benzene
Overview
Description
1-Bromo-3-[(methylsulfanyl)methyl]benzene is a useful research compound. Its molecular formula is C8H9BrS and its molecular weight is 217.12. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Methylsulfinyl Derivatives : The compound has been utilized in the synthesis of methylsulfinyl benzofurans, which are important intermediates for various chemical transformations. For example, the oxidation of methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate has led to the formation of compounds with significant structural interest due to their crystal structures stabilized by various interactions such as C—H⋯π and π–π interactions (Choi et al., 2008).
Complexation with Rhodium for Chiral Syntheses : A notable application involves the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, which was used to prepare diastereomeric sulfoxides and their subsequent complexation with rhodium, demonstrating the potential for creating planar chiral bidentate ligands for asymmetric catalysis (Baker et al., 2012).
Biological Activity Studies
Carbonic Anhydrase Inhibition : Derivatives of 1-Bromo-3-[(methylsulfanyl)methyl]benzene have been explored for their carbonic anhydrase inhibitory activities. Novel bromophenols derived from the compound showed potent inhibitory action against human carbonic anhydrase I and II isoenzymes, highlighting their potential for therapeutic applications (Bayrak et al., 2019).
Enzymatic Oxidation and Metabolite Synthesis : The compound has also been subject to enzymatic oxidation studies, leading to the generation of new metabolites with determined structures and absolute configurations. These metabolites are of interest for their potential use in asymmetric synthesis and understanding the chemoselectivity and regioselectivity of enzymatic transformations (Finn et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-3-(methylsulfanylmethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYANMBFMSHEHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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